3-chloro-N-(4-(dimethylamino)phenethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-20(2)16-8-6-13(7-9-16)10-11-19-17(21)14-4-3-5-15(18)12-14/h3-9,12H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWCNKQUOGGQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-(dimethylamino)phenethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(dimethylamino)phenethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Pharmaceutical Applications
-
Therapeutic Potential :
- The compound exhibits significant potential as a therapeutic agent due to its ability to modulate various biological pathways. It has been noted for its insulin secretory properties, making it a candidate for treating metabolic disorders such as type 2 diabetes and dyslipidemias. Its action on Peroxisome Proliferator-Activated Receptors (PPARs) suggests a role in managing lipid and carbohydrate metabolism disorders .
-
Inflammatory Diseases :
- 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide has been investigated for its efficacy in treating inflammatory diseases, including asthma and cardiovascular conditions. Its ability to reduce overall cardiovascular risk factors positions it as a valuable compound in the management of such diseases .
-
Anticancer Research :
- Preliminary studies indicate that this compound may possess anticancer properties, potentially inhibiting tumor growth through mechanisms involving apoptosis and cell cycle regulation. Further investigation into its structure-activity relationship (SAR) could yield more potent analogs for cancer therapy .
- In Vitro Studies :
- In Vivo Models :
Data Table: Summary of Applications
Case Studies
- Metabolic Syndrome Management :
- Inflammation Reduction :
- Cancer Research :
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs, their substituents, and biological activities:
Pharmacological and Functional Comparisons
- MOR Targeting: The radiolabeled analog [18F]3a demonstrates moderate MOR affinity (EC50 = 24.8 nM), highlighting the importance of the dimethylamino group in CNS penetration. Its cyclohexylmethyl chain may stabilize interactions with hydrophobic receptor pockets . In contrast, the target compound’s phenethyl chain could offer flexibility for binding diverse targets.
- Antitubercular Activity: N4-3-Chlorobenzoylsulfathiazole (Compound 30) leverages a sulfathiazole group to mimic p-aminobenzoic acid, a strategy common in antifolate agents. The 3-Cl substituent may enhance target specificity .
- Ion Channel Modulation: A structurally related compound, 3-Chloro-N-[3,5-dibromo-4-(3-(dimethylamino)propoxy)phenethyl]-4-methoxybenzamide, was evaluated for KV10.1 potassium channel inhibition, suggesting that halogenated benzamides may interact with voltage-gated ion channels .
Biological Activity
3-chloro-N-(4-(dimethylamino)phenethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the context of use, but the compound has shown potential in several therapeutic areas.
Therapeutic Applications
-
Anticancer Activity :
- Research indicates that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.
-
Metabolic Disorders :
- The compound has been associated with effects on metabolic pathways, particularly through activating Peroxisome Proliferator-Activated Receptors (PPARs). These receptors play a crucial role in lipid and carbohydrate metabolism, indicating potential applications in treating metabolic syndrome and related cardiovascular diseases .
-
Antimicrobial Properties :
- Preliminary investigations have suggested that the compound may exhibit antimicrobial activity, although detailed studies are required to confirm these effects and elucidate the underlying mechanisms.
Case Studies and Experimental Data
- A study focused on the synthesis and evaluation of various benzamide derivatives, including this compound, highlighted its potential as an inhibitor of specific cancer pathways. The findings demonstrated that modifications in the benzamide structure could significantly influence biological activity .
- Another investigation revealed that compounds with similar structural characteristics were effective against Mycobacterium tuberculosis, suggesting a broader spectrum of antimicrobial activity for benzamide derivatives .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Amidation : Reacting 4-(dimethylamino)phenethylamine with 3-chlorobenzoyl chloride under basic conditions (e.g., Na₂CO₃) in dichloromethane or acetonitrile .
- Purification : Use column chromatography (normal phase with methanol/ammonium hydroxide gradients) to isolate the product .
- Critical Conditions : Control stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and reaction temperature (0–25°C) to minimize side reactions like hydrolysis .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm amide bond formation and substituent positions .
- X-ray Diffraction : For metal complexes (e.g., nickel or copper), monoclinic crystal systems (space group P2₁/c) reveal distorted square-planar geometries .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What biochemical pathways or targets are associated with this compound?
Similar benzamide derivatives target bacterial enzymes like acps-pptase, which regulate fatty acid biosynthesis and bacterial proliferation . Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzyme active sites, guiding mechanistic validation via enzyme inhibition assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up or precursor modifications?
Q. What strategies mitigate mutagenicity risks in benzamide derivatives?
- Ames II Testing : Assess mutagenicity early; for example, anomeric amides showed lower mutagenicity than benzyl chloride, but still require PPE and ventilation .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce electrophilic reactivity, a common mutagenicity driver .
Q. How can radiolabeling efficiency (e.g., ¹⁸F) be optimized for in vivo pharmacokinetic studies?
- Precursor Design : Replace nitro groups with ¹⁸F via nucleophilic substitution (78% radiochemical yield achieved with optimized K₂CO₃/Kryptofix 222 conditions) .
- Molar Activity : Use high-purity precursors (<3 μmol) and automate synthesis (e.g., GE TRACERlab FX₂ module) to achieve >250 GBq/μmol .
- Validation : Perform PET imaging in rodent models to confirm target binding and clearance rates .
Methodological Considerations
Q. How should researchers analyze conflicting data in metal complex stability studies?
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate binding kinetics with target enzymes (e.g., GROMACS) to prioritize derivatives for synthesis .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
